molecular formula C25H40N2O4 B12547007 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate CAS No. 845781-71-7

4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate

Cat. No.: B12547007
CAS No.: 845781-71-7
M. Wt: 432.6 g/mol
InChI Key: CXSLZOHIFVYGJN-UHFFFAOYSA-N
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Description

4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate is an organic compound with the molecular formula C25H40N2O4. This compound is characterized by the presence of a cyclohexyl ring substituted with a dodecanoyloxy group and a benzoate moiety substituted with two amino groups. It is a specialty chemical used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate typically involves the esterification of cyclohexanol with dodecanoic acid, followed by the reaction with 3,5-diaminobenzoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino groups on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or dodecanoic acid derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of N-substituted benzoate derivatives.

Scientific Research Applications

4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amino groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)cyclohexyl 3,5-diaminobenzoate: Similar structure but with a tert-butyl group instead of a dodecanoyloxy group.

    4-(Methoxy)cyclohexyl 3,5-diaminobenzoate: Similar structure but with a methoxy group instead of a dodecanoyloxy group.

Uniqueness

4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate is unique due to its long dodecanoyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in certain environments. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

845781-71-7

Molecular Formula

C25H40N2O4

Molecular Weight

432.6 g/mol

IUPAC Name

(4-dodecanoyloxycyclohexyl) 3,5-diaminobenzoate

InChI

InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-24(28)30-22-12-14-23(15-13-22)31-25(29)19-16-20(26)18-21(27)17-19/h16-18,22-23H,2-15,26-27H2,1H3

InChI Key

CXSLZOHIFVYGJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC(CC1)OC(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

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